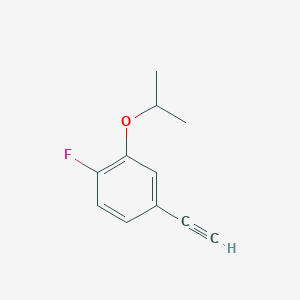
4-Ethynyl-1-fluoro-2-isopropoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-1-fluoro-2-isopropoxybenzene is an aromatic compound with the molecular formula C11H11FO and a molecular weight of 178.20 g/mol. This compound is characterized by the presence of an ethynyl group, a fluorine atom, and an isopropoxy group attached to a benzene ring. It is primarily used in research settings and is not intended for human or veterinary use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-fluoro-2-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-isopropoxybenzene.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine. The reaction temperature is usually maintained between 50-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
4-Ethynyl-1-fluoro-2-isopropoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine or chlorine) for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Nitration: this compound can form 4-ethynyl-1-fluoro-2-isopropoxy-3-nitrobenzene.
Halogenation: Halogenation can yield compounds like 4-ethynyl-1-fluoro-2-isopropoxy-3-bromobenzene.
科学研究应用
4-Ethynyl-1-fluoro-2-isopropoxybenzene is primarily used in scientific research due to its unique chemical properties. Some of its applications include:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: Researchers explore its potential as a building block for drug development.
Biological Studies: It is used in studies to understand the interactions of aromatic compounds with biological systems.
作用机制
The mechanism of action of 4-Ethynyl-1-fluoro-2-isopropoxybenzene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds or dipole-dipole interactions with biological molecules.
相似化合物的比较
Similar Compounds
4-Ethynyl-2-fluoro-1-isopropoxybenzene: This compound is structurally similar but differs in the position of the ethynyl and fluorine groups.
4-Ethynyl-1-fluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Ethynyl-1-chloro-2-isopropoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-Ethynyl-1-fluoro-2-isopropoxybenzene is unique due to the specific combination of functional groups attached to the benzene ring. The presence of the ethynyl group provides reactivity for further chemical modifications, while the fluorine atom and isopropoxy group contribute to its distinct chemical and physical properties.
属性
IUPAC Name |
4-ethynyl-1-fluoro-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h1,5-8H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUYFRJLOYJTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-iodophenyl)methyl]oxetan-3-amine](/img/structure/B8170488.png)
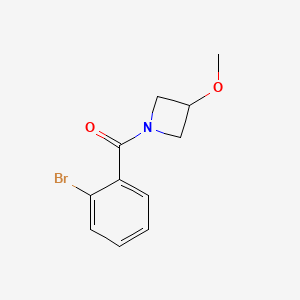
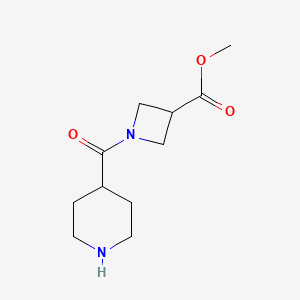
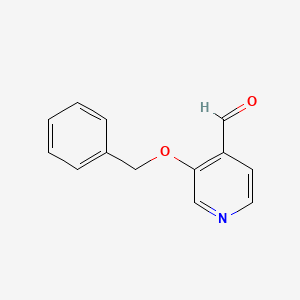
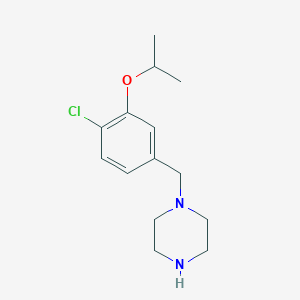
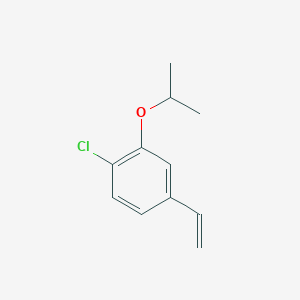
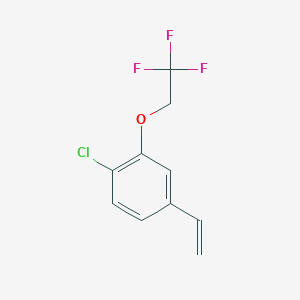
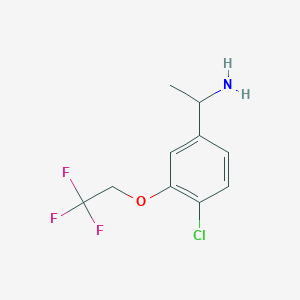
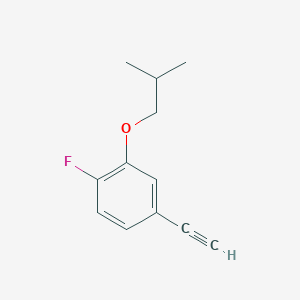
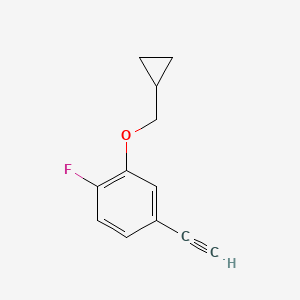
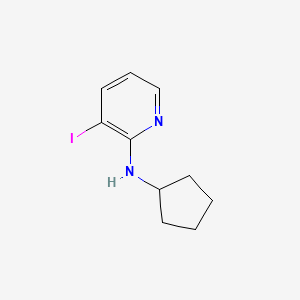
![4-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8170587.png)
![Methyl 2-(3-amino-4'-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170588.png)
![Methyl 2-(3-amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170596.png)
